3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one 3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1006491-78-6
VCID: VC5798752
InChI: InChI=1S/C16H17ClN4OS/c1-10-14(17)11(2)21(19-10)9-5-8-20-15(22)12-6-3-4-7-13(12)18-16(20)23/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,23)
SMILES: CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C)Cl
Molecular Formula: C16H17ClN4OS
Molecular Weight: 348.85

3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one

CAS No.: 1006491-78-6

Cat. No.: VC5798752

Molecular Formula: C16H17ClN4OS

Molecular Weight: 348.85

* For research use only. Not for human or veterinary use.

3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one - 1006491-78-6

Specification

CAS No. 1006491-78-6
Molecular Formula C16H17ClN4OS
Molecular Weight 348.85
IUPAC Name 3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C16H17ClN4OS/c1-10-14(17)11(2)21(19-10)9-5-8-20-15(22)12-6-3-4-7-13(12)18-16(20)23/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,23)
Standard InChI Key KLCIIZIMUQBWHH-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a 3H-quinazolin-4-one scaffold substituted at the N-3 position with a 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl chain and a mercapto (-SH) group at the C-2 position (Figure 1). The pyrazole ring introduces chloro and methyl groups at positions 3 and 5, enhancing steric and electronic interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H17ClN4OS\text{C}_{16}\text{H}_{17}\text{ClN}_4\text{OS}
Molecular Weight348.9 g/mol
Canonical SMILESCC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C)Cl
InChI KeyCTYJOLUGPPMBSK-UHFFFAOYSA-N
logP~3.5 (predicted)

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step reactions involving:

  • Quinazolinone Core Formation: Niementowski’s synthesis, where anthranilic acid derivatives react with formamide or urea under thermal conditions .

  • Alkylation at N-3: Introduction of the 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl group via nucleophilic substitution or coupling reactions .

  • Mercapto Group Incorporation: Thiolation at C-2 using phosphorus pentasulfide (P2_2S5_5) or thiourea .

Key Reaction:

Anthranilic acid+FormamideΔ3H-Quinazolin-4-oneAlkylationN-3 Substituted DerivativeThiolationTarget Compound\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta} 3H\text{-Quinazolin-4-one} \xrightarrow{\text{Alkylation}} \text{N-3 Substituted Derivative} \xrightarrow{\text{Thiolation}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at N-3 requires controlled reaction conditions .

  • Stability of Mercapto Group: Oxidation of -SH to disulfides necessitates inert atmospheres during synthesis .

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (logP ≈ 3.5), suggesting balanced membrane permeability. Aqueous solubility is limited due to the aromatic core but can be enhanced via salt formation .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1670 cm1^{-1} (C=O stretch), 2550 cm1^{-1} (S-H stretch), and 1540 cm1^{-1} (C=N pyrazole) .

  • 1^1H NMR: Signals at δ 3.80 ppm (N-CH3_3), δ 4.50 ppm (SCH2_2), and δ 7.20–8.60 ppm (aromatic protons) .

Pharmacological Activities

Anticonvulsant Effects

El-Helby et al. demonstrated that 2-mercaptoquinazolin-4-one derivatives exhibit dose-dependent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. At 50–100 mg/kg, the compound showed 50–66.6% protection in mice, likely via GABAergic modulation .

Structure-Activity Relationships (SAR)

  • Pyrazole Substituents: Chloro and methyl groups enhance hydrophobic interactions with target enzymes .

  • Mercapto Group: Critical for hydrogen bonding with catalytic residues (e.g., in PBPs or GABA receptors) .

Applications and Future Directions

Drug Development

The compound’s dual activity against neurological and microbial targets positions it as a multifunctional lead. Preclinical studies are needed to evaluate pharmacokinetics and toxicity .

Chemical Probes

Its fluorescent derivatives could serve as probes for studying protein-ligand interactions, leveraging the quinazolinone core’s UV absorbance .

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